molecular formula C16H14O4 B1311778 2-(4-ethoxybenzoyl)benzoic Acid CAS No. 42797-20-6

2-(4-ethoxybenzoyl)benzoic Acid

Cat. No.: B1311778
CAS No.: 42797-20-6
M. Wt: 270.28 g/mol
InChI Key: NDGITRSGTIVNLC-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzoyl)benzoic acid is a benzoic acid derivative featuring an ethoxy-substituted benzoyl group at the ortho position of the carboxylic acid. Its molecular formula is C₁₆H₁₄O₄ (calculated from substituents), with an ethoxy (–OCH₂CH₃) group on the para position of the benzoyl moiety. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, where substituents influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-(4-ethoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGITRSGTIVNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304037
Record name 2-(4-Ethoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42797-20-6
Record name 2-(4-Ethoxybenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42797-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxybenzoyl)benzoic Acid typically involves the acylation of 4-ethoxybenzoic acid with benzoyl chloride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a similar acylation process but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxybenzoyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Ethoxybenzoyl)benzoic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzoyl)benzoic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituent (Benzoyl Position) Molecular Weight (g/mol) Key Properties
2-(4-Ethoxybenzoyl)benzoic acid C₁₆H₁₄O₄ –OCH₂CH₃ (para) ~270.28 Moderate polarity due to ethoxy group; lower acidity than chloro analogues
2-(4-Ethylbenzoyl)benzoic acid C₁₆H₁₄O₃ –CH₂CH₃ (para) 254.28 Higher lipophilicity; reduced solubility in polar solvents
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ –OCH₃ (para) 256.25 Enhanced electron-donating effect; higher solubility in water than ethyl/ethoxy derivatives
2-((4-Chlorophenyl)acetyl)benzoic acid C₁₅H₁₁ClO₃ –Cl (para) + acetyl linkage 274.70 Strong electron-withdrawing effect; increased acidity and reactivity
2-([1,1′-Biphenyl]-4-ylcarbonyl)benzoic acid C₂₀H₁₄O₃ Biphenyl (para) 302.33 High lipophilicity; potential for π-π stacking in drug design

Notes:

  • Acidity : Electron-withdrawing groups (e.g., –Cl) enhance benzoic acid’s acidity, while electron-donating groups (e.g., –OCH₃, –OCH₂CH₃) reduce it .
  • Solubility : Ethoxy and methoxy groups improve water solubility compared to ethyl or biphenyl substituents due to oxygen’s polarity .

Biological Activity

2-(4-Ethoxybenzoyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which may contribute to its interaction with various biological targets.

Chemical Structure

The chemical formula of this compound is C16_{16}H16_{16}O3_{3}. The compound features a benzoic acid core with an ethoxy group substituted on one of the phenyl rings, which may enhance its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against these pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications .

Microorganism MIC (μg/mL)
Staphylococcus aureus50
Escherichia coli50
Pseudomonas aeruginosa100

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) indicated that the compound induces apoptosis and inhibits cell proliferation at concentrations ranging from 25 to 100 μM. The mechanism is thought to involve the modulation of apoptotic pathways, particularly through the activation of caspase-3 and caspase-9 .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of drug-resistant bacterial strains. The results showed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like amoxicillin. This suggests its potential role in overcoming antibiotic resistance .

Study on Anticancer Mechanisms

Another significant study focused on the anticancer mechanisms of this compound. Researchers found that treatment with this compound led to a decrease in Bcl-2 protein levels, promoting apoptosis in cancer cells. Additionally, it was observed that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies .

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